

comparative degradation kinetics chlorphenesin carbamate analogs

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Compound Focus: Chlorphenesin Carbamate

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Chemical Degradation Kinetics and Mechanisms

The table below summarizes the key kinetic parameters and mechanisms for the chemical degradation of **chlorphenesin carbamate**.

Condition	Kinetic Order	Activation Energy	Degradation Product	Key Findings
Strongly Acidic Solution [1] [2]	Pseudo-first-order	21.8 kcal·mol ⁻¹	Chlorphenesin [1]	• Degradation involves specific acid-catalyzed hydrolysis of the carbamoyl group. • Mechanism is distinct from alkaline degradation and occurs without isomerization .
N-hydroxymethyl Derivative [3]	Information Missing	Information Missing	Information Missing	A 1987 study examined decomposition kinetics, but specific parameters were not available in the abstract [3].

Metabolic Disposition and Detection

The table below compares the metabolic profile and detection windows of **chlorphenesin carbamate** in the human body, which is crucial for doping control and understanding its fate *in vivo*.

Aspect	Findings
Number of Metabolites Identified	A total of 29 metabolites were found in human urine, including 18 newly identified metabolites [4].
Major Metabolic Processes	Hydroxylation, amide hydrolysis, C-oxidation, O-glucuronidation, sulfation, and their combinations [4].

| **Key Metabolite (4-CPA)** | • **4-Chlorophenoxyacetic acid (4-CPA)** is a metabolite that is on the WADA Prohibited List [4] [5]. • Its presence can indicate intake of **chlorphenesin carbamate** [5]. | | **Detection Windows** | Metabolites **M9 and M10** were identified as potential **longer-lasting biomarkers** for intake detection compared to other known metabolites [4]. | | **Excretion Profile (4-CPA)** | • **Oral Administration:** Urinary 4-CPA peaks at **12-24 hours**, with detection possible for up to **7-11 days** [5]. • **Topical Application:** Results in significantly lower 4-CPA levels, with sunscreen spray yielding a C_{max} of $\sim 340 \text{ ng}\cdot\text{mL}^{-1}$ [5]. |

Experimental Protocols for Key Studies

1. Acidic Degradation Kinetics Study [1] [2]

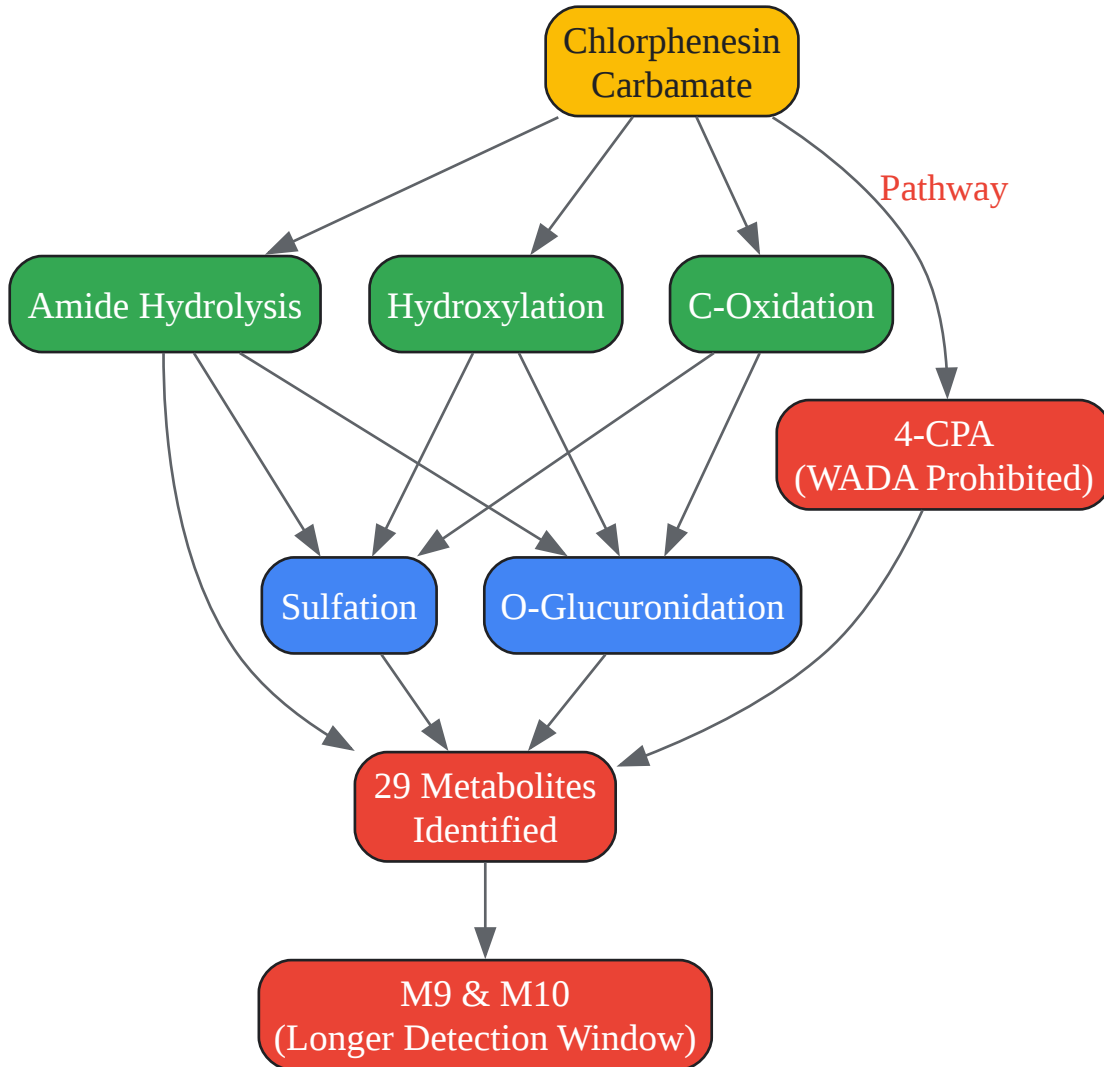
- **Method:** **Chlorphenesin carbamate** was degraded in various strongly acidic aqueous solutions.
- **Conditions:** Temperatures were maintained at 40, 50, and 60°C to study kinetics.
- **Analysis:** The degradation rate was measured and found to obey pseudo-first-order kinetics. The kinetic parameters were determined from linear Arrhenius plots.

2. Metabolite Identification and Detection [4] [5]

- **Dosing and Sample Collection:** Ten human volunteers orally took **chlorphenesin carbamate** tablets, and urine samples were collected before and after administration [4].
- **Analytical Technique:** Urine samples were analyzed using **Liquid Chromatography-Q Exactive-HF-Orbitrap-Mass Spectrometry (LC-QE-HF-MS)** [4] [5].
- **Data Acquisition:** The mass spectrometer operated in full MS and data-dependent MS^2 (ddMS2) scanning modes to identify metabolites based on accurate mass and fragmentation patterns [4].

Metabolic Pathway Diagram

The following diagram illustrates the major metabolic pathways of **chlorphenesin carbamate** in the human body, based on the 29 identified metabolites [4]:



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This diagram shows that the parent compound undergoes primary Phase I transformations like hydroxylation, amide hydrolysis, and C-oxidation [4]. These products can then undergo Phase II conjugation reactions, primarily O-glucuronidation and sulfation, leading to a diverse set of metabolites [4]. The key metabolites for detection include 4-CPA and the longer-lasting biomarkers M9 and M10 [4] [5].

Key Comparative Insights

- **Contrasting Mechanisms:** The straightforward, acid-catalyzed hydrolysis in a lab setting [1] contrasts sharply with the complex, multi-pathway enzymatic metabolism in the body involving phases I and II reactions [4].
- **Doping Control Importance:** The transformation of **chlorphenesin carbamate** into 4-CPA is a critical concern in sports doping [4] [5]. The identification of metabolites like M9 and M10, with longer detection windows, provides improved tools for accurate doping control [4].
- **Route of Administration Matters:** The significantly lower urinary levels of 4-CPA from topical products like sunscreen [5] highlight the importance of considering all exposure routes in interpretation.

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